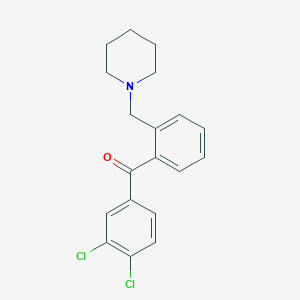

3,4-Dichloro-2'-piperidinomethyl benzophenone

描述

Chemical Classification and Nomenclature

This compound belongs to the extensive family of benzophenone derivatives, specifically classified as a substituted diaryl ketone. The compound carries the Chemical Abstracts Service registry number 898773-71-2 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (3,4-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone. This systematic nomenclature reflects the compound's structural organization, wherein a 3,4-dichlorophenyl group is connected via a carbonyl bridge to a 2-(piperidin-1-ylmethyl)phenyl moiety.

The molecular formula C19H19Cl2NO indicates a relatively complex organic structure with a molecular weight of 348.3 grams per mole. The compound's classification extends beyond simple benzophenones to include categorization as a Mannich base derivative, reflecting the presence of the piperidinomethyl substituent that results from Mannich-type chemistry. This dual classification system acknowledges both the core benzophenone structure and the synthetic methodology typically employed in its preparation.

Alternative nomenclature systems recognize this compound under several synonyms, including the simplified designation "this compound" and the more descriptive chemical name reflecting its substitution pattern. The compound is also referenced in chemical databases using the identifier MFCD03842501, facilitating its recognition across various chemical inventory systems.

Historical Context in Benzophenone Research

The development of this compound must be understood within the broader historical framework of benzophenone chemistry, which traces its origins to the pioneering work of Carl Graebe at the University of Königsberg in 1874. Graebe's early investigations established benzophenone as the simplest diaromatic ketone and laid the foundation for understanding this class of compounds as fundamental building blocks in organic chemistry. The parent benzophenone structure, with the formula (C6H5)2CO, became recognized as the archetypal diarylketone, serving as a template for countless structural modifications and functional elaborations.

The evolution from simple benzophenone to complex derivatives like this compound represents decades of methodological advancement in organic synthesis. The introduction of halogen substituents, particularly chlorine atoms at specific positions, emerged as a powerful strategy for modulating both the electronic properties and synthetic utility of benzophenone derivatives. The 3,4-dichloro substitution pattern represents a particularly significant advancement, as this positioning creates a unique electronic environment that influences both reactivity and molecular recognition properties.

The incorporation of piperidinomethyl groups into benzophenone structures reflects the historical development of Mannich chemistry and its application to aromatic ketone systems. Research into Mannich-type additions involving benzophenone derivatives has demonstrated the feasibility of creating complex amino-substituted aromatic ketones with enhanced synthetic utility. The specific 2'-position substitution in this compound represents an optimal balance between synthetic accessibility and molecular functionality, building upon decades of structure-activity relationship studies in benzophenone chemistry.

Historical analysis of benzophenone research reveals a progressive sophistication in substitution strategies, moving from simple halogenation patterns to complex polyfunctional derivatives. The compound this compound represents a culmination of this evolutionary process, incorporating both traditional halogenation approaches and modern amino-alkylation methodologies. This historical progression demonstrates the enduring relevance of benzophenone as a synthetic platform and highlights the continuous innovation within this chemical family.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within contemporary organic chemistry, primarily due to its multifunctional structure that enables diverse synthetic transformations. The compound's significance stems from its ability to serve as both an electrophilic center through the benzophenone carbonyl group and a nucleophilic center through the piperidine nitrogen, creating opportunities for bifunctional reactivity patterns that are valuable in complex molecule synthesis. This dual reactivity profile positions the compound as an important intermediate in the construction of heterocyclic systems and complex organic architectures.

The compound's structural features make it particularly valuable in the synthesis of conformationally constrained amino acid derivatives and heterocyclic compounds. Research has demonstrated that benzophenone imine derivatives, closely related to this compound, can undergo stereoselective Mannich-type additions to produce complex diamino ester derivatives with high synthetic utility. These transformations highlight the compound's role as a versatile building block for accessing structurally diverse molecular targets.

The presence of both chlorine substituents and the piperidinomethyl group creates a unique electronic environment that influences the compound's reactivity profile. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, while the basic nitrogen center provides opportunities for further functionalization through alkylation, acylation, or coordination chemistry. This combination of electronic effects makes the compound particularly suitable for applications requiring precise control over reactivity and selectivity.

In the broader context of medicinal chemistry and pharmaceutical research, this compound serves as an important scaffold for the development of biologically active compounds. The compound's structural framework has been recognized as a Mannich base derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. This classification underscores the compound's relevance beyond pure synthetic chemistry, extending into areas of drug discovery and development.

属性

IUPAC Name |

(3,4-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPJJIXKYYPGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643614 | |

| Record name | (3,4-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-71-2 | |

| Record name | (3,4-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 3,4-Dichlorobenzophenone Intermediate

- Starting Materials: 3,4-dichlorobenzoyl chloride and 2-aminobenzyl derivatives or 2-halobenzyl compounds.

- Method: Friedel-Crafts acylation is employed where 3,4-dichlorobenzoyl chloride reacts with an appropriate aromatic compound under Lewis acid catalysis (e.g., AlCl3) to form the benzophenone core with dichloro substitution.

- Conditions: Typically conducted in anhydrous solvents like dichloromethane or nitrobenzene at 0–50°C to control regioselectivity and yield.

Introduction of the Piperidinomethyl Group

Approach 1: Nucleophilic Substitution

- The 2'-position of the benzophenone phenyl ring is functionalized with a leaving group (e.g., bromomethyl or chloromethyl).

- Piperidine is then reacted with this intermediate under basic or neutral conditions to substitute the halogen with the piperidinomethyl group.

- This step may be carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–100°C).

Approach 2: Reductive Amination

- The aldehyde or ketone derivative at the 2' position is reacted with piperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).

- This method allows direct formation of the piperidinomethyl substituent via imine intermediate reduction.

- Advantages include milder conditions and fewer side products.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

Comparative Data Table of Preparation Methods

| Step | Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1. Benzophenone core synthesis | Friedel-Crafts acylation | 3,4-dichlorobenzoyl chloride, AlCl3, DCM, 0–50°C | High regioselectivity, well-established | Requires anhydrous conditions, generates acid waste |

| 2. Piperidinomethyl introduction (Nucleophilic substitution) | Halomethyl intermediate + piperidine | DMF/DMSO, 50–100°C | Straightforward, good yields | Requires halomethyl intermediate preparation |

| 2. Piperidinomethyl introduction (Reductive amination) | Ketone + piperidine + NaBH(OAc)3 | Mild conditions, one-pot | Fewer side products, mild | Sensitive to moisture, may require careful control |

Research Findings and Literature Insights

- Research indicates that the nucleophilic substitution method is commonly preferred for introducing the piperidinomethyl group due to its operational simplicity and scalability.

- Reductive amination methods, while elegant, require more careful handling of reducing agents and control of reaction parameters to avoid over-reduction or side reactions.

- The dichlorobenzophenone intermediate synthesis via Friedel-Crafts acylation remains the gold standard, with variations in solvent and temperature optimizing yield and purity.

- Analogous compounds with different chlorine substitution patterns (e.g., 2,4-dichloro or 2,5-dichloro) have been synthesized using similar methods, confirming the robustness of this synthetic route.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Friedel-Crafts catalyst | AlCl3 (1.1 eq) | Anhydrous conditions essential |

| Reaction temperature (acylation) | 0–50°C | Controls regioselectivity |

| Piperidine substitution solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Piperidine substitution temperature | 50–100°C | Elevated temperature improves rate |

| Reductive amination reducing agent | NaBH(OAc)3 | Mild, selective reducing agent |

| Purification method | Silica gel chromatography | Ethyl acetate/hexane gradient |

化学反应分析

Types of Reactions

3,4-Dichloro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

3,4-Dichloro-2’-piperidinomethyl benzophenone is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 3,4-Dichloro-2’-piperidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Observations :

- Substitution Patterns : The position and number of chlorine atoms significantly influence electronic properties and steric bulk. For instance, 3,4-dichloro substitution (target compound) creates an ortho-dichloro motif, whereas 3,5-dichloro derivatives (e.g., CAS 898793-56-1) exhibit para-dichloro symmetry .

- Functional Groups: Replacing piperidinomethyl with thiomethyl (e.g., C₁₄H₁₀Cl₂OS) reduces molecular weight and introduces sulfur-based hydrophobicity .

生物活性

3,4-Dichloro-2'-piperidinomethyl benzophenone (CAS No. 898773-71-2) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzophenone core with two chlorine substituents and a piperidinomethyl group. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may function as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in biochemical processes within cells.

- Protein-Ligand Interactions : Its structure allows for binding to proteins, potentially affecting their function and leading to downstream effects on cellular signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance:

- Cytotoxicity : Studies have shown that the compound can induce cytotoxic effects in various cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties, although further studies are needed to substantiate these findings.

In Vivo Studies

Toxicological assessments reveal concerning effects associated with exposure to this compound:

- Hepatotoxicity : Animal studies demonstrate that prolonged exposure can lead to liver damage, with observed hepatotoxic effects at doses as low as 93 mg/kg body weight per day .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies similar compounds as possibly carcinogenic based on sufficient evidence from animal studies indicating tumor induction in the liver and kidneys .

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the anticancer potential of this compound in human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may act as a potential chemotherapeutic agent. -

Case Study on Toxicity Assessment :

A 13-week feeding study in rodents assessed the systemic health effects of the compound. Findings revealed significant renal and hematological toxicity alongside evidence of methaemoglobinaemia, highlighting the need for caution in handling and application .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| 3',5'-Dichloro-3-(4-methylphenyl)propiophenone | Moderate cytotoxicity | Hepatotoxic effects observed |

| 2',5'-Dichloro-3-(4-methylphenyl)propiophenone | Low antimicrobial activity | Minimal toxicity reported |

| 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | High enzyme inhibition | No significant toxic effects noted |

常见问题

Basic: What synthetic strategies are recommended for preparing 3,4-Dichloro-2'-piperidinomethyl benzophenone and its derivatives?

Methodological Answer:

The compound can be synthesized via intramolecular cyclization using catalysts such as p-toluene sulfonic acid (PTSA) or trifluoroacetic acid (TFA). For derivatives, modifications to the benzophenone core (e.g., halogenation at the 3,4-positions) and functionalization of the piperidine moiety are critical. Reaction optimization should include solvent polarity screening (e.g., DCM vs. THF) and temperature control (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- GC-MS : Ideal for quantifying trace impurities (e.g., residual solvents) with a detection limit of ~10 mg/kg after derivatization .

- HPLC : Use reverse-phase C18 columns (e.g., Ascentis® Phenyl-Hexyl) with UV detection at 254 nm for purity assessment. Validate methods using certified reference materials (e.g., Sigma-Aldrich secondary standards) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (1630–1675 cm⁻¹) and aromatic C-Cl bonds via DFT/6-311G calculations for alignment with experimental data .

Advanced: How do solvent polarity and computational methods elucidate the photochemical behavior of benzophenone derivatives?

Methodological Answer:

Solvent polarity significantly impacts the triplet-state population (T1 vs. T2). Polar solvents stabilize ππ* states, while nonpolar solvents favor nπ* transitions. Use time-dependent DFT (TD-DFT) with solvent models (e.g., PCM) to predict excited-state dynamics. For 3,4-Dichloro derivatives, evaluate spin-orbit coupling to assess intersystem crossing efficiency. Experimental validation via transient absorption spectroscopy (e.g., nanosecond laser pulses) is critical .

Advanced: What methodologies are used to study the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against neurotransmitter receptors (e.g., GABA-A) using AutoDock Vina. Prioritize binding affinity (ΔG < -7 kcal/mol) and hydrogen-bond interactions with the piperidine nitrogen .

- In Vitro Models : Use immortalized GnRH neurons to assess autophagy modulation (LC3-II/LC3-I ratio via Western blot). Dose-response studies (0.1–100 µM) should include Bafilomycin A1 controls to block lysosomal degradation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis and handling.

- Storage : Keep below 25°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration. Monitor airborne levels (<1 µg/m³) via NIOSH Method 2539 .

Advanced: How can computational modeling resolve contradictions in experimental data on benzophenone reactivity?

Methodological Answer:

Contradictions in reaction yields (e.g., 62–97% conversion) may arise from solvent-dependent steric effects or Al(III)-mediated pathways. Use DFT/6-31G to model transition states (e.g., hydride transfer in benzhydrol formation). Validate with kinetic isotope effects (KIE) and UV-spectral analysis for intermediates .

Advanced: What applications exist for benzophenone frameworks in material science?

Methodological Answer:

- Photo-Crosslinkable Polymers : Incorporate 3,4-Dichloro derivatives into hydrogels using UV light (365 nm). Monitor crosslinking efficiency via rheology (storage modulus > 1 kPa) .

- Nanocomposites : Embed benzophenone moieties into metal-organic frameworks (MOFs) for fluorescence-based pollutant detection (e.g., heavy metals). Characterize via TEM and XPS .

Basic: How is the environmental impact of benzophenone derivatives assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。